3',5'-Di-O-acetyl O6-Benzyl-2'-deoxyguanosine
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Overview
Description
3’,5’-Di-O-acetyl O6-Benzyl-2’-deoxyguanosine is a protected deoxyguanosine derivative. It is a nucleoside analog, specifically designed to protect the guanine base from unwanted reactions during synthetic processes. This compound is often used in the synthesis of oligonucleotides and other nucleic acid derivatives due to its stability and reactivity.
Mechanism of Action
Target of Action
It is known that this compound is a protected deoxyguanosine , which suggests that it may interact with enzymes or proteins involved in DNA synthesis or repair.
Mode of Action
A study has shown that acetylated derivatives of 2’-deoxyguanosine, such as this compound, can react with uv light in the presence of uric acid to generate several products . This suggests that the compound may undergo photochemical reactions under certain conditions, potentially leading to changes in its structure and function.
Result of Action
A study has shown that uv reactions of acetylated derivatives of 2’-deoxyguanosine can generate several products, including spiroiminodihydantoin, imidazolone, and dehydro-iminoallantoin nucleosides . These products may have various effects on cellular functions, potentially leading to DNA damage and mutations .
Action Environment
Environmental factors, such as UV light and the presence of uric acid, can influence the action, efficacy, and stability of 3’,5’-Di-O-acetyl O6-Benzyl-2’-deoxyguanosine . For instance, UV light can induce photochemical reactions in this compound, leading to the generation of various products . The presence of uric acid, a photosensitizer, can enhance these reactions .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3’,5’-Di-O-acetyl O6-Benzyl-2’-deoxyguanosine typically involves the protection of the hydroxyl groups at the 3’ and 5’ positions with acetyl groups and the protection of the O6 position with a benzyl group. The process generally includes the following steps:
Protection of the 3’ and 5’ Hydroxyl Groups: The hydroxyl groups at the 3’ and 5’ positions of 2’-deoxyguanosine are acetylated using acetic anhydride in the presence of a base such as pyridine.
Protection of the O6 Position: The O6 position is protected by benzylation using benzyl chloride in the presence of a base like sodium hydride.
Industrial Production Methods
Industrial production of 3’,5’-Di-O-acetyl O6-Benzyl-2’-deoxyguanosine follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. This includes controlling temperature, reaction time, and the concentration of reagents .
Chemical Reactions Analysis
Types of Reactions
3’,5’-Di-O-acetyl O6-Benzyl-2’-deoxyguanosine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can remove the protective groups.
Substitution: Nucleophilic substitution reactions can replace the protective groups with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like ammonia or amines can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of spiroiminodihydantoin, imidazolone, and dehydro-iminoallantoin nucleosides .
Scientific Research Applications
3’,5’-Di-O-acetyl O6-Benzyl-2’-deoxyguanosine has several applications in scientific research:
Chemistry: Used in the synthesis of oligonucleotides and nucleic acid derivatives.
Biology: Employed in studies involving DNA and RNA synthesis and repair.
Medicine: Investigated for its potential antiviral properties and its role in gene therapy.
Industry: Utilized in the production of nucleic acid-based pharmaceuticals and diagnostic tools.
Comparison with Similar Compounds
Similar Compounds
3’,5’-Di-O-acetyl-2’-deoxyguanosine: Similar in structure but lacks the benzyl group at the O6 position.
O6-Benzyl-2’-deoxyguanosine: Lacks the acetyl groups at the 3’ and 5’ positions.
Uniqueness
3’,5’-Di-O-acetyl O6-Benzyl-2’-deoxyguanosine is unique due to its dual protection at the 3’, 5’, and O6 positions. This makes it particularly useful in synthetic applications where multiple protective groups are required to prevent unwanted reactions .
Properties
IUPAC Name |
[(2R,3S,5R)-3-acetyloxy-5-(2-amino-6-phenylmethoxypurin-9-yl)oxolan-2-yl]methyl acetate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23N5O6/c1-12(27)29-10-16-15(31-13(2)28)8-17(32-16)26-11-23-18-19(26)24-21(22)25-20(18)30-9-14-6-4-3-5-7-14/h3-7,11,15-17H,8-10H2,1-2H3,(H2,22,24,25)/t15-,16+,17+/m0/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QLUZVLZNJMLEJA-GVDBMIGSSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OCC1C(CC(O1)N2C=NC3=C2N=C(N=C3OCC4=CC=CC=C4)N)OC(=O)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)OC[C@@H]1[C@H](C[C@@H](O1)N2C=NC3=C2N=C(N=C3OCC4=CC=CC=C4)N)OC(=O)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23N5O6 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20747586 |
Source
|
Record name | 6-(Benzyloxy)-9-(3,5-di-O-acetyl-2-deoxy-beta-D-erythro-pentofuranosyl)-9H-purin-2-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20747586 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
441.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
144640-75-5 |
Source
|
Record name | 6-(Benzyloxy)-9-(3,5-di-O-acetyl-2-deoxy-beta-D-erythro-pentofuranosyl)-9H-purin-2-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20747586 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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